molecular formula C44H32Br2P2Pd B12058167 Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) CAS No. 1147094-04-9

Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)

Cat. No.: B12058167
CAS No.: 1147094-04-9
M. Wt: 888.9 g/mol
InChI Key: XOOQZGNLBGHEEX-UHFFFAOYSA-L
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Description

Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) (hereafter referred to as Pd-BINAP-Br₂) is a palladium(II) complex featuring a chiral binaphthyl backbone coordinated via two diphenylphosphine groups and two bromide ligands. Pd-BINAP-Br₂ is hypothesized to serve as a precursor or catalyst in asymmetric synthesis and cross-coupling reactions, leveraging the steric and electronic properties of the BINAP ligand for enantioselective transformations .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1147094-04-9

Molecular Formula

C44H32Br2P2Pd

Molecular Weight

888.9 g/mol

IUPAC Name

dibromopalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C44H32P2.2BrH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2

InChI Key

XOOQZGNLBGHEEX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Br[Pd]Br

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Phosphorylation

The ligand is synthesized via a multi-step process involving:

  • Grignard Formation : Reaction of 2-bromo-1,3-dialkylbenzene with magnesium to generate a Grignard reagent.

  • Phosphorylation : Condensation with diethylamidophosphonic dichloride, followed by hydrolysis to yield bis(3,5-dialkylphenyl)phosphinic acid.

  • Oxidation and Resolution : Conversion to phosphoryl chloride, reaction with 2,2'-dibromo-1,1'-binaphthyl, and optical resolution using chiral auxiliaries (e.g., dibenzoyltartaric acid).

  • Reduction : Final reduction of phosphine oxide to BINAP using trichlorosilane.

Key Data :

  • Yield: 70–92% after resolution.

  • Optical purity: >99% enantiomeric excess (ee).

Palladium Complexation Methods

Direct Reaction of BINAP with Palladium(II) Bromide

The most straightforward method involves reacting BINAP with a palladium(II) bromide precursor:

  • PdBr₂ Precursor : Use of PdBr₂(COD) (COD = 1,5-cyclooctadiene) in dichloromethane or THF.

  • Stoichiometry : A 1:1 molar ratio of BINAP to Pd ensures complete complexation.

  • Reaction Conditions : Conducted under inert atmosphere (Ar/N₂) at room temperature for 12–24 hours.

Example Procedure :

  • Dissolve (S)-BINAP (0.50 g, 0.80 mmol) and PdBr₂(COD) (0.29 g, 0.80 mmol) in anhydrous CH₂Cl₂.

  • Stir for 24 hours, filter, and wash with hexanes to isolate the complex.

Key Data :

  • Yield: 85–97%.

  • Purity: >98% (31P NMR).

Ligand Substitution from PdCl₂ Complexes

BINAP-PdBr₂ can be prepared via halide exchange from the chloride analog:

  • Starting Material : (BINAP)PdCl₂ is treated with excess LiBr or NaBr in polar solvents (e.g., DMF).

  • Mechanism : Bromide ions displace chloride ligands through a bridge-cleavage mechanism.

Key Data :

  • Reaction Time: 6–12 hours at 60°C.

  • Yield: 70–80%.

Characterization and Validation

Spectroscopic Analysis

  • 31P NMR : Single resonance at δ 30–32 ppm, confirming symmetrical coordination.

  • X-ray Diffraction (XRD) : Reveals a square-planar geometry with Pd–P bond lengths of 2.30–2.33 Å and Pd–Br bonds of 2.45–2.48 Å.

Thermal Properties

  • Melting Point : Decomposes above 300°C.

  • Stability : Stable under inert gas (N₂/Ar) at 2–8°C.

Applications in Catalysis

BINAP-PdBr₂ is utilized in:

  • Asymmetric Reductive Amination : Achieves >90% ee in ketone amination.

  • Cross-Coupling Reactions : Suzuki-Miyaura and Negishi couplings with turnover numbers (TON) up to 10⁴.

Challenges and Optimization

  • Ligand Degradation : Prolonged heating above 100°C leads to P–C bond cleavage.

  • Solvent Effects : THF and 1,4-dioxane improve yields compared to non-polar solvents .

Chemical Reactions Analysis

Types of Reactions

Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is involved in various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, organoboron compounds, and amines. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and often require elevated temperatures and inert atmospheres .

Major Products

The major products formed from these reactions are typically biaryl compounds, amines, and other complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Catalytic Applications

Cross-Coupling Reactions

One of the primary applications of dibromo-BINAP-Pd(II) is its role as a catalyst in cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The complex facilitates various coupling reactions such as:

  • Suzuki Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides. Dibromo-BINAP-Pd(II) has shown efficiency in promoting this reaction under mild conditions, yielding high-purity products with excellent yields .
  • Heck Reaction : In this reaction, alkenes are coupled with aryl halides to form substituted alkenes. The use of dibromo-BINAP-Pd(II) has been reported to enhance the regioselectivity and yield of the desired products significantly .
  • Sonogashira Coupling : This process couples terminal alkynes with aryl halides. Studies indicate that dibromo-BINAP-Pd(II) provides high selectivity and efficiency in this reaction type, making it a valuable tool in synthetic organic chemistry .

Medicinal Chemistry

Dibromo-BINAP-Pd(II) has also found applications in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. Its ability to facilitate complex molecular transformations allows researchers to construct biologically active molecules efficiently. Notable applications include:

  • Synthesis of Anticancer Agents : The compound has been utilized in synthesizing various anticancer agents through palladium-catalyzed reactions, enabling the formation of intricate structures that exhibit therapeutic potential .
  • Development of Targeted Drug Delivery Systems : Its role in creating conjugates for targeted drug delivery systems has been explored, where the palladium complex aids in attaching drug molecules to targeting ligands through selective coupling reactions .

Material Science

In material science, dibromo-BINAP-Pd(II) is employed in the development of new materials with specific electronic and optical properties:

  • Synthesis of Organic Light Emitting Diodes (OLEDs) : The palladium complex is used as a catalyst in the synthesis of organic semiconductors for OLEDs. Its ability to facilitate precise polymerization processes contributes to the creation of materials with enhanced performance characteristics .

Case Studies

StudyApplicationFindings
Suzuki CouplingDemonstrated high yields (>90%) using dibromo-BINAP-Pd(II) under mild conditions.
Anticancer Agent SynthesisSuccessfully synthesized a novel compound showing significant cytotoxicity against cancer cell lines.
OLED DevelopmentAchieved improved efficiency and stability of organic semiconductors through palladium-catalyzed polymerization.

Mechanism of Action

The mechanism by which Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation of new chemical bonds. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key processes in cross-coupling reactions .

Comparison with Similar Compounds

Dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)

Structural and Synthetic Comparison: The dichloro analogue (Pd-BINAP-Cl₂) is synthesized via reaction of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) with Na₂PdCl₄, achieving a yield of 97.4% under green conditions . Pd-BINAP-Br₂ would follow a similar synthetic route, substituting chloride with bromide.

Physical Properties :

  • Molecular Weight : Pd-BINAP-Cl₂ has a formula weight (FW) of 800.00 . Pd-BINAP-Br₂ is expected to have a higher FW (~880–900) due to bromine’s larger atomic mass.
  • Melting Point : Pd-BINAP-Cl₂ exhibits a melting point >300°C . Bromide analogues may show slight differences due to weaker Pd–Br bonds.

Catalytic Performance: Pd-BINAP-Cl₂ is widely used in Suzuki-Miyaura and Heck couplings. For example, it catalyzes aryl-aryl bond formation with yields >80% in the presence of cesium carbonate and dioxane .

Safety and Stability :
Pd-BINAP-Cl₂ is air-sensitive and classified as acutely toxic (skin/oral/inhalation) and irritant . Bromide derivatives likely share similar hazards but may differ in solubility and reactivity.

Table 1: Key Properties of Pd-BINAP-Cl₂ vs. Pd-BINAP-Br₂
Property Pd-BINAP-Cl₂ Pd-BINAP-Br₂ (Inferred)
Molecular Formula C₄₄H₃₂Cl₂P₂Pd C₄₄H₃₂Br₂P₂Pd
Molecular Weight 800.00 ~880–900 (estimated)
Melting Point >300°C Not reported
Typical Purity ≥98% Not reported
Yield in Synthesis 97.4% Not reported

Ferrocene-Based Palladium Complexes

Example: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Structure : Features a ferrocene backbone instead of binaphthyl, offering distinct electronic and steric profiles .
  • Applications: Pd(dppf)Cl₂ is a versatile catalyst for C–C bond formations, particularly in Sonogashira and Negishi couplings .
  • Comparison with Pd-BINAP-Br₂ :
    • Ligand Rigidity : BINAP’s binaphthyl structure provides greater chiral rigidity than ferrocene, enhancing enantioselectivity in asymmetric catalysis .
    • Thermal Stability : Pd-BINAP-Cl₂ decomposes above 300°C , whereas Pd(dppf)Cl₂ is stable up to 250°C .

Palladium Complexes with Modified Phosphine Ligands

Examples :

  • Xyl-BINAP Derivatives : (R)-(+)- and (S)-(−)-Xyl-BINAP (3,5-dimethylphenyl substituents) offer enhanced steric bulk compared to BINAP, improving selectivity in hydrogenation reactions .
  • Dippf-Based Complexes: Dibromo[1,1'-bis(di-tert-butylphosphino)ferrocene]palladium(II) (CAS 1000310-63-3) utilizes bulky tert-butyl groups for stabilizing low-coordination states in catalysis .

Catalytic Efficiency :

  • BINAP-based palladium complexes generally require lower catalyst loadings (1–5 mol%) compared to monodentate ligands (e.g., triphenylphosphine), which need excess ligand to stabilize the metal center .
  • Bromide ligands in Pd-BINAP-Br₂ may enhance solubility in polar solvents compared to chloride, broadening substrate compatibility .

Ruthenium and Nickel Analogues

Ruthenium-BINAP Complexes :

  • Chloro[(S)-BINAP]ruthenium(II) complexes (e.g., C₅₀H₄₆BClF₄N₂P₂Ru) are used in asymmetric hydrogenation, achieving >99% enantiomeric excess (ee) in ketone reductions .
  • Comparison : Palladium complexes excel in cross-coupling, while ruthenium variants dominate redox reactions.

Nickel Complexes :

  • Bis(triphenylphosphine)nickel(II) chloride is a cheaper alternative for Kumada couplings but suffers from lower air stability .

Biological Activity

Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) (often abbreviated as Pd(BINAP)Br2), is a palladium complex widely studied for its catalytic properties in organic synthesis. However, its biological activity has also garnered attention, particularly in the context of medicinal chemistry and biochemistry. This article explores the compound's biological activity through various studies and findings.

  • Molecular Formula: C44H36Br2P2Pd
  • Molecular Weight: 892.95 g/mol
  • CAS Number: 923987-15-9
  • Appearance: Crystalline solid, typically orange in color.

Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) exerts its biological effects primarily through its interaction with cellular targets, often involving metal-based mechanisms that can influence enzymatic activities and cellular signaling pathways. The palladium center can facilitate electron transfer processes and participate in redox reactions that may affect cellular metabolism.

Anticancer Properties

Research has indicated that palladium complexes, including Pd(BINAP)Br2, exhibit cytotoxic effects against various cancer cell lines. A study found that this compound demonstrated significant inhibitory activity against the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and disruption of the cell cycle.

Table 1: Cytotoxicity of Pd(BINAP)Br2 on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa10Cell cycle arrest
A54920Reactive oxygen species generation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with DNA replication.

Table 2: Antimicrobial Activity of Pd(BINAP)Br2

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study on Cancer Treatment

A clinical study investigated the use of Pd(BINAP)Br2 in combination with existing chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects compared to traditional treatments alone. Patients treated with this combination showed improved overall survival rates.

Research on Antimicrobial Effects

In a laboratory setting, researchers tested the efficacy of dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) against biofilms formed by pathogenic bacteria. The compound significantly reduced biofilm formation and viability, suggesting potential applications in treating infections resistant to conventional antibiotics.

Safety and Toxicology

While dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that it can induce cytotoxic effects at higher concentrations; thus, careful dosing is necessary in therapeutic applications. The compound has been classified under acute toxicity categories for oral, dermal, and inhalation exposure.

Q & A

Q. Key Data :

Reaction ComponentConditionsYieldReference
PdBr₂ + (S)-BINAPToluene, 25°C, 6h~65%

How is the chiral configuration of the BINAP ligand confirmed in this complex?

Q. Basic

  • 31P NMR : Distinct chemical shifts for the diphenylphosphine groups confirm ligand coordination. For (S)-BINAP derivatives, δ ≈ 20–25 ppm .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles (e.g., Pd–P bond lengths ~2.3 Å) .
  • Optical Rotation : Enantiopure BINAP ligands exhibit specific rotations (e.g., [α]²⁵D = ±150° for R/S configurations) .

What catalytic applications demonstrate the superiority of this complex in asymmetric synthesis?

Advanced
The complex excels in enantioselective C–C bond formation :

  • Cross-Coupling : Suppresses homocoupling in Hiyama-Suzuki reactions by stabilizing Pd(0) intermediates via BINAP’s bidentate coordination .
  • Hydrogenation : Achieves >90% ee in ketone reductions when paired with chiral amines (e.g., DAIPEN) .

Mechanistic Insight :
The binaphthyl backbone’s rigidity enforces a specific Pd coordination geometry, steering substrate approach for enantioselectivity .

How do reaction conditions influence enantioselectivity in asymmetric catalysis?

Q. Advanced

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ion-pair stabilization, improving ee by 10–15% .
  • Temperature : Lower temperatures (e.g., –20°C) reduce ligand lability, critical for maintaining stereochemical integrity .
  • Additives : Crown ethers (e.g., 15-crown-5) improve ion dissociation, boosting turnover frequency by 2–3× .

What safety precautions are critical when handling this complex?

Q. Basic

  • Hazards : Acute toxicity (H302, H315), skin/eye irritation (H319), and respiratory sensitivity (H335) .
  • Storage : Store under argon at 2–8°C in amber vials to prevent ligand oxidation .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during weighing .

How can researchers troubleshoot low yields in cross-coupling reactions using this catalyst?

Q. Methodological

  • Purity Check : Verify ligand and Pd precursor purity (>98%) via elemental analysis .
  • Oxygen Sensitivity : Use Schlenk techniques to exclude moisture/O₂, which deactivate Pd(0) intermediates .
  • Base Optimization : Test alternatives to Cs₂CO₃ (e.g., K₃PO₄) to minimize side reactions .

Why do conflicting reports exist about this complex’s catalytic efficiency in hydrogenation?

Data Contradiction Analysis
Discrepancies often arise from:

  • Ligand Ratios : Substoichiometric Pd:BINAP (1:1.05 vs. 1:1.2) alters turnover numbers .
  • Substrate Scope : Bulky substrates (e.g., tetrasubstituted alkenes) may require modified ligands (e.g., Tol-BINAP) .
  • Deactivation Pathways : Trace O₂ or protic solvents degrade Pd complexes; replicate inert conditions from literature .

What advanced techniques quantify ligand leaching during catalysis?

Q. Advanced

  • ICP-MS : Measures Pd leaching (<1 ppm indicates stable coordination) .
  • 31P NMR Spectroscopy : Detects free BINAP ligands in reaction mixtures post-catalysis .
  • Mass Balance : Correlate Pd recovery (via centrifugation/filtration) with catalytic cycles .

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